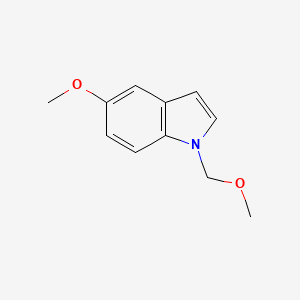

5-Methoxy-1-methoxymethylindole

Description

BenchChem offers high-quality 5-Methoxy-1-methoxymethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methoxymethylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-methoxy-1-(methoxymethyl)indole |

InChI |

InChI=1S/C11H13NO2/c1-13-8-12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,8H2,1-2H3 |

InChI Key |

AXHIOHSUQCNGAX-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

5-Methoxy-1-methoxymethylindole CAS number and molecular weight

Identity & Physicochemical Profile[1][2][3][4]

5-Methoxy-1-(methoxymethyl)-1H-indole is a specialized synthetic intermediate used primarily in advanced organic synthesis for the functionalization of the indole core. It is not typically a shelf-stable commercial reagent but is generated in situ or synthesized as a precursor for Directed Ortho-Metalation (DoM) strategies.

Key Chemical Data

| Property | Value | Notes |

| Systematic Name | 1-(Methoxymethyl)-5-methoxy-1H-indole | IUPAC nomenclature |

| Common Abbreviation | N-MOM-5-Methoxyindole | |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | Calculated based on standard atomic weights |

| Parent Compound CAS | 1006-94-6 | Refers to 5-Methoxyindole (Starting Material) |

| Reagent CAS | 107-30-2 | Refers to Chloromethyl methyl ether (MOM-Cl) |

| Physical State | Viscous Oil / Low-melting Solid | Typically colorless to pale yellow upon purification |

| Solubility | Soluble in organic solvents | DCM, THF, DMF, Ethyl Acetate |

Note on CAS Number: As a transient synthetic intermediate, this specific N-protected derivative does not have a widely recognized, permanent commercial CAS registry number. Researchers must reference the parent compound (5-Methoxyindole) and the protecting group reagent (MOM-Cl) for regulatory and safety documentation.

Synthetic Pathway & Mechanism[9]

The synthesis of 5-Methoxy-1-(methoxymethyl)-1H-indole involves the nucleophilic substitution of the indole nitrogen onto chloromethyl methyl ether (MOM-Cl). This reaction requires strong basic conditions to deprotonate the indole N-H (pKa ≈ 17 in DMSO), generating a highly nucleophilic indolyl anion.

Reaction Mechanism[9][10]

-

Deprotonation: Sodium hydride (NaH) removes the proton from the indole nitrogen.

-

Coordination: The sodium cation coordinates with the indolyl anion.

-

Nucleophilic Attack: The nitrogen lone pair attacks the electrophilic carbon of MOM-Cl, displacing the chloride ion.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis mechanism converting 5-methoxyindole to its N-MOM protected derivative.

Strategic Utility in Drug Discovery

The primary utility of the Methoxymethyl (MOM) group on the indole nitrogen is not merely protection, but regioselective direction .

Directed Ortho-Metalation (DoM)

The MOM group contains an oxygen atom capable of coordinating with lithium species (e.g., n-Butyllithium or t-Butyllithium). This "Complex Induced Proximity Effect" (CIPE) directs the lithiation specifically to the C2 position of the indole ring, which is otherwise difficult to functionalize selectively.

-

Without MOM: Lithiation may occur at C3 (if C3 is blocked) or result in N-lithiation.

-

With MOM: The oxygen lone pair chelates the Li+, holding it close to the C2 proton, facilitating selective deprotonation.

DOT Diagram: C2-Functionalization Cycle

Figure 2: The Directed Ortho-Metalation (DoM) cycle enabling precise C2 modification.

Experimental Protocols

Protocol A: Synthesis of N-MOM-5-Methoxyindole

Safety Warning: MOM-Cl is a known carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate PPE (double nitrile gloves).

-

Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon.

-

Solvation: Dissolve 5-methoxyindole (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion, 480 mg, 12.0 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (0.91 mL, 12.0 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (Rf ~0.3) and appearance of the product (Rf ~0.6).

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: Deprotection (MOM Removal)

The MOM group is acid-labile and can be removed after the desired transformations are complete.

-

Dissolution: Dissolve the N-MOM protected indole in THF/Water (1:1) or DCM.[2]

-

Acidolysis: Add Trifluoroacetic acid (TFA) (excess) or 6M HCl.

-

Heating: Stir at 40–60°C for 2–6 hours.

-

Neutralization: Neutralize with saturated NaHCO₃ before extraction.

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and protection).

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection conditions).

-

PubChem. (2024). "5-Methoxyindole (CID 13872)."[3] National Library of Medicine.[3] Link

-

Sigma-Aldrich. (2024). "Chloromethyl methyl ether Safety Data Sheet." Link

Sources

Strategic N-Protection: 5-Methoxyindole vs. 5-Methoxy-1-(methoxymethyl)indole

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Focus: Regioselective Functionalization & Strategic Protecting Group Chemistry

Executive Summary

In the architecture of indole-based drug discovery, the distinction between 5-Methoxyindole and its protected derivative, 5-Methoxy-1-(methoxymethyl)indole (N-MOM-5-Methoxyindole), is not merely structural—it is functional.

While 5-Methoxyindole represents the "native" scaffold prone to C3-electrophilic substitution, the N-MOM variant serves as a masked, directing platform that inverts standard reactivity. The Methoxymethyl (MOM) group eliminates the acidic N-H proton and coordinates organolithium reagents, unlocking C2-regioselective functionalization (Directed Ortho Metalation). This guide details the physicochemical differences, synthetic protocols, and safety imperatives for leveraging these two molecules.

Part 1: Comparative Analysis

The fundamental difference lies in the availability of the pyrrole nitrogen's lone pair and proton.

Table 1: Physicochemical & Reactivity Profile[2]

| Feature | 5-Methoxyindole | 5-Methoxy-1-(methoxymethyl)indole |

| CAS Number | 1006-94-6 | Derivative (Non-standard commodity) |

| Structure | Free N-H (Indole) | N-CH₂OCH₃ (Acetal-protected) |

| pKa (DMSO) | ~17 (N-H acidity) | N/A (No acidic proton on N) |

| Dominant Reactivity | C3-Electrophilic Aromatic Substitution (Friedel-Crafts, Vilsmeier-Haack) | C2-Lithiation (Directed Ortho Metalation) |

| Base Sensitivity | Deprotonates to form Indolyl anion (Nucleophilic at N/C3) | Inert to base; C2-H becomes most acidic site |

| Acid Sensitivity | Stable to moderate acid | Labile (Hydrolyzes back to NH) |

| Solubility | Moderate (Polar organic solvents) | High (Lipophilic, soluble in THF/Et₂O) |

Part 2: The Mechanistic Divergence

The Native Pathway: C3-Selectivity

In 5-Methoxyindole , the nitrogen lone pair donates electron density into the ring, making C3 the most nucleophilic site.

-

Mechanism: Reaction with electrophiles (E⁺) occurs almost exclusively at C3.

-

Limitation: Direct C2-functionalization is difficult because the C2-H bond is not sufficiently acidic, and the N-H bond (pKa ~17) is deprotonated first by strong bases (e.g., n-BuLi), forming an unreactive N-lithio species that resists C2-lithiation due to electronic repulsion.

The MOM Solution: Unlocking C2

5-Methoxy-1-(methoxymethyl)indole solves the "N-H problem." The MOM group serves a dual purpose:

-

Protection: It masks the acidic proton, preventing N-deprotonation.

-

Coordination (CIPE Effect): The oxygen atom in the methoxymethyl group can coordinate with Lithium (Complex Induced Proximity Effect), directing the base (e.g., t-BuLi or n-BuLi) to the proximal C2 proton.

Visualization: Reactivity Pathways

The following diagram illustrates the "Fork in the Road" for functionalizing the indole scaffold.

Caption: Divergent synthesis pathways. Top: Native C3 substitution. Bottom: MOM-directed C2 substitution.

Part 3: Experimental Protocols

Safety Alert: MOM-Chloride (MOMCl)

CRITICAL: Chloromethyl methyl ether (MOMCl) is a Group 1 Carcinogen (OSHA regulated). It is highly volatile and toxic.

-

Engineering Controls: All reactions must be performed in a well-ventilated fume hood.

-

Alternative: Whenever possible, generate MOMCl in situ or use less toxic alternatives (e.g., SEM group) if the specific chelating properties of MOM are not strictly required.

Protocol A: Synthesis of 5-Methoxy-1-(methoxymethyl)indole

Objective: Mask the N-H to enable downstream lithiation.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Deprotonation:

-

Protection:

-

Add MOMCl (1.2 eq) dropwise via syringe. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup:

-

Validation: NMR should show the disappearance of the N-H singlet (~11 ppm) and appearance of the MOM methylene singlet (~5.4 ppm).

Protocol B: C2-Lithiation and Functionalization

Objective: Install an electrophile at the C2 position.

-

Setup: Flame-dry a flask under Argon.

-

Lithiation:

-

Dissolve N-MOM-5-Methoxyindole (1.0 eq) in anhydrous THF.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add t-BuLi (1.1 eq, 1.7M in pentane) dropwise. Note: t-BuLi is pyrophoric; handle with extreme care. n-BuLi may also be used but t-BuLi is often cleaner for MOM-indoles.

-

Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the C2-lithio species.

-

-

Trapping:

-

Add the Electrophile (e.g., Methyl Iodide, DMF, or an Aldehyde) (1.2 eq) dissolved in THF.

-

Stir at -78°C for 1 hour, then allow to warm to RT slowly.

-

-

Workup: Standard aqueous extraction (EtOAc/Water).

Protocol C: Deprotection (MOM Removal)

Objective: Restore the native indole NH.

-

Reaction:

-

Dissolve the C2-substituted MOM-indole in MeOH or THF.

-

Add 6N HCl (excess) or TFA (Trifluoroacetic acid).

-

Heat to reflux (60°C) for 2–6 hours.

-

-

Workup:

-

Neutralize with solid NaHCO₃.

-

Extract with DCM.[2]

-

Purify via column chromatography.

-

Part 4: Strategic Selection (Decision Matrix)

When should you use the MOM-protected variant versus the parent 5-methoxyindole?

| If your goal is... | Use 5-Methoxyindole | Use N-MOM-5-Methoxyindole |

| C3-Acylation / Alkylation | ✅ (Direct) | ❌ (Requires deprotection step) |

| C2-Alkylation / Arylation | ❌ (Difficult/Low Yield) | ✅ (Via Lithiation/DoM) |

| N-Alkylation | ✅ (Base + Alkyl Halide) | ❌ (N is blocked) |

| Solubility in Hexanes/Et₂O | ❌ (Low) | ✅ (High) |

| Scale-up Safety | ✅ (Safe) | ⚠️ (MOMCl hazard) |

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link (Authoritative source on DoM chemistry).

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Occupational Safety and Health Administration (OSHA) . "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." (Safety data regarding Chloromethyl methyl ether). Link

-

PubChem . "5-Methoxyindole Compound Summary."[4] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 5-Methoxy-1-methoxymethylindole

<

Introduction

In the realm of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. 5-methoxyindole, in particular, serves as a crucial starting material for the synthesis of a wide array of pharmaceuticals and research chemicals, including those targeting serotonin receptors.[1] The strategic protection of the indole nitrogen is a common and often necessary step in multi-step syntheses to prevent undesired side reactions.[2] The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols, phenols, and amines due to its stability under various conditions and its relatively straightforward removal.[3][4] This application note provides a detailed protocol for the synthesis of 5-Methoxy-1-methoxymethylindole from 5-methoxyindole, a key intermediate in the synthesis of various tryptamine derivatives.[5]

The protection of the indole nitrogen with a MOM group is achieved by deprotonation of the N-H bond followed by nucleophilic attack on a MOM-halide, typically chloromethyl methyl ether (MOM-Cl).[3] This process requires a strong base to generate the indolide anion. Sodium hydride (NaH) is a powerful, non-nucleophilic base commonly employed for this purpose.[6] It effectively deprotonates the indole nitrogen, which has a pKa of approximately 17, to drive the reaction to completion.

Reaction Scheme

The overall reaction for the synthesis of 5-Methoxy-1-methoxymethylindole is depicted below. 5-methoxyindole is first deprotonated by sodium hydride to form the corresponding sodium salt. This intermediate then reacts with chloromethyl methyl ether in an SN2 reaction to yield the desired N-protected product.

Caption: Overall reaction for the synthesis of 5-Methoxy-1-methoxymethylindole.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 5-Methoxyindole | 98% | Commercially Available | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water and air. Handle with extreme caution.[6] |

| Chloromethyl methyl ether (MOM-Cl) | Technical Grade | Commercially Available | Caution: Carcinogen.[7] Handle only in a well-ventilated fume hood. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous to prevent quenching of NaH. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available | |

| Saturated aqueous sodium chloride (Brine) | Reagent Grade | Commercially Available | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available | |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Septa and needles | For inert atmosphere techniques. | ||

| Argon or Nitrogen gas supply | High purity | ||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |

Experimental Protocol

Safety Precautions: Sodium hydride reacts violently with water to produce flammable hydrogen gas and can ignite spontaneously in air.[6] It should be handled under an inert atmosphere (argon or nitrogen).[8] Chloromethyl methyl ether is a known carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.[7][9] Always wear safety glasses, a lab coat, and appropriate gloves.[8][10]

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is flushed with inert gas.

-

Addition of Sodium Hydride: Under a positive flow of inert gas, sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. Anhydrous tetrahydrofuran (THF) is then added via syringe to create a suspension. The suspension is cooled to 0 °C in an ice bath.

-

Addition of 5-Methoxyindole: 5-methoxyindole (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred NaH suspension at 0 °C.

-

Deprotonation: The reaction mixture is stirred at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed. The mixture will typically become a clearer solution or a fine suspension as the sodium salt of the indole forms.

-

Addition of MOM-Cl: Chloromethyl methyl ether (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. A precipitate (sodium chloride) may form upon addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.

-

Work-up: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-Methoxy-1-methoxymethylindole as a pure compound.

Results and Discussion

Mechanism and Rationale

The N-H bond of an indole is weakly acidic, and a strong base is required for its deprotonation.[11] Sodium hydride is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation step is hydrogen gas, which is easily removed from the reaction system.[6] The use of an anhydrous solvent like THF is critical, as any water present will react with the sodium hydride, reducing the yield and creating a safety hazard.[12]

The subsequent reaction of the indolide anion with chloromethyl methyl ether is a classic SN2 reaction. The nitrogen atom of the indolide acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl and displacing the chloride leaving group.

Troubleshooting

-

Low Yield:

-

Incomplete deprotonation: Ensure the sodium hydride is fresh and has been handled properly to avoid deactivation by moisture or air.[12] The reaction time for deprotonation may also need to be extended.

-

Poor quality reagents: Use of wet THF or degraded MOM-Cl can significantly reduce the yield.

-

-

Side Reactions:

-

Reaction at C3: While N-alkylation is generally favored, some C3-alkylation can occur.[11] Using a strong base and ensuring complete deprotonation of the nitrogen helps to minimize this side reaction.

-

-

Difficult Purification:

-

If the product is difficult to separate from the starting material, careful optimization of the solvent system for column chromatography is necessary.

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methoxy group on the indole ring (around 3.8 ppm), a singlet for the methoxy group of the MOM protecting group (around 3.3 ppm), and a singlet for the methylene bridge of the MOM group (around 5.4 ppm). The aromatic protons of the indole ring will also be present in their expected regions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals corresponding to the structure of 5-Methoxy-1-methoxymethylindole.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-Methoxy-1-methoxymethylindole from 5-methoxyindole. The use of sodium hydride for deprotonation followed by reaction with chloromethyl methyl ether is an effective method for the N-protection of the indole ring. Adherence to the safety precautions, particularly when handling sodium hydride and chloromethyl methyl ether, is paramount. This protocol serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

-

Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]

-

Sodium hydride. In Wikipedia. Retrieved from [Link]

-

The Safe Use of Sodium Hydride On Scale. Scribd. Retrieved from [Link]

- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1989, January). ChemInform, 54(18), 4350-4356.

-

MSDS for SODIUM HYDRIDE. Alkali Metals Ltd. Retrieved from [Link]

-

An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020, December 2). PMC - NIH. Retrieved from [Link]

-

Synthesis of 5-methoxy-indole. PrepChem.com. Retrieved from [Link]

- Method for preparing tryptamine derivatives. (2024, April 9). Google Patents.

-

A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. ResearchGate. Retrieved from [Link]

-

5-Methoxyindole. PubChem - NIH. Retrieved from [Link]

-

What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved from [Link]

- Preparation method of 5-methoxyindole. Google Patents.

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. Retrieved from [Link]

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Retrieved from [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]

-

Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

-

5-Methoxytryptamine. In Wikipedia. Retrieved from [Link]

-

A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. INIS-IAEA. Retrieved from [Link]

-

MOM Protecting Group Addition. (2022, January 19). YouTube. Retrieved from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

alcohol. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). PMC. Retrieved from [Link]

-

Chloromethyl methyl ether. In Wikipedia. Retrieved from [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Retrieved from [Link]

- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.

-

Deprotonation with NaH. Reddit. Retrieved from [Link]

-

Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. Retrieved from [Link]

-

5-Methoxyindole. MD Topology. Retrieved from [Link]

-

Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. ResearchGate. Retrieved from [Link]

-

Help needed with a very simple deprotonation. Reddit. Retrieved from [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Retrieved from [Link]

Sources

- 1. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 2. mdpi.org [mdpi.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. CN117858866A - Method for preparing tryptamine derivatives - Google Patents [patents.google.com]

- 6. Sodium hydride - Wikipedia [en.wikipedia.org]

- 7. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 12. reddit.com [reddit.com]

Application Note: Regioselective C2-Lithiation of 5-Methoxy-1-methoxymethylindole

Executive Summary

This technical guide details the protocol for the regioselective C2-lithiation of 5-methoxy-1-(methoxymethyl)-1H-indole. The methodology leverages the Directed Ortho Metalation (DoM) strategy, utilizing the N-methoxymethyl (MOM) group as a Directed Metalation Group (DMG). This approach ensures high regioselectivity for the C2 position over the C3 or benzenoid (C4-C7) positions, overcoming the inherent nucleophilicity of the indole ring. The resulting C2-lithiated species serves as a versatile nucleophile for reaction with diverse electrophiles (aldehydes, ketones, alkyl halides, borates), facilitating the synthesis of complex 2-substituted 5-methoxyindole derivatives relevant to pharmaceutical development.

Mechanistic Insight & Strategic Rationale

The Challenge of Indole Functionalization

Indole is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) at the C3 position. Reversing this reactivity to functionalize C2 requires masking the nitrogen and increasing the acidity of the C2 proton.

The Solution: N-MOM Directed Lithiation

The 1-methoxymethyl (MOM) group serves a dual purpose:

-

Protection: It masks the acidic N-H proton (pKa ~17), preventing deprotonation by the organolithium reagent.

-

Direction (CIPE): The oxygen atoms in the MOM group act as Lewis bases, coordinating with the lithium cation (Lewis acid). This Complex Induced Proximity Effect (CIPE) brings the base (n-BuLi) into the immediate vicinity of the C2 proton, kinetically favoring its removal over the thermodynamically competitive C3 or benzenoid protons.

Impact of the 5-Methoxy Group

The 5-methoxy substituent is an electron-donating group (EDG). While EDGs generally deactivate rings toward nucleophilic attack (or deprotonation by base), the inductive withdrawal of the N-MOM group and the kinetic dominance of the CIPE mechanism override the electronic enrichment provided by the 5-OMe group. Consequently, C2-lithiation remains the dominant pathway.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of N-MOM directed C2-lithiation. The coordination of Lithium to the MOM oxygen is the critical directing event.

Critical Experimental Parameters

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF | Essential for solvation of Li cations and stabilization of the lithiated intermediate. Diethyl ether is a viable alternative but THF generally promotes faster metalation. |

| Reagent | n-Butyllithium (1.6M or 2.5M in hexanes) | Strong enough to deprotonate C2 (pKa ~38) but controllable. t-BuLi can be used but poses higher safety risks and is usually unnecessary for this substrate. |

| Temperature | -78°C (Acetone/Dry Ice) | Critical to prevent the "MOM-dance" (anionic rearrangement) or fragmentation of the lithiated species. |

| Atmosphere | Argon or Nitrogen (Positive Pressure) | Organolithiums are pyrophoric and moisture-sensitive. Strict exclusion of water/O2 is mandatory. |

| Concentration | 0.1 M - 0.2 M | Dilute conditions prevent aggregation issues and allow for efficient heat dissipation during exothermic addition. |

Detailed Protocol

Phase 1: Preparation of Starting Material (If not purchased)

Note: If 5-Methoxy-1-methoxymethylindole is already available, skip to Phase 2.

-

Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF at 0°C under Argon.

-

Add 5-Methoxyindole (1.0 equiv) dissolved in DMF dropwise. Stir for 30 min at 0°C (H2 evolution).

-

Add Chloromethyl methyl ether (MOM-Cl, 1.1 equiv) dropwise. Caution: MOM-Cl is a carcinogen.

-

Warm to RT and stir for 2-4 hours.

-

Quench with water, extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc) to yield 5-Methoxy-1-(methoxymethyl)-1H-indole .

Phase 2: Regioselective C2-Lithiation & Trapping

Reagents:

-

Substrate: 5-Methoxy-1-(methoxymethyl)-1H-indole (1.91 g, 10.0 mmol)

-

n-Butyllithium (n-BuLi): 2.5 M in hexanes (4.4 mL, 11.0 mmol, 1.1 equiv)

-

Solvent: Anhydrous THF (50 mL)

-

Electrophile: N,N-Dimethylformamide (DMF) (1.2 mL, 15.0 mmol, 1.5 equiv) [Representative Electrophile]

Step-by-Step Workflow:

-

System Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Allow to cool under a stream of nitrogen.

-

Substrate Dissolution: Charge the flask with 5-Methoxy-1-(methoxymethyl)-1H-indole (10.0 mmol) and inject anhydrous THF (50 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.

-

Lithiation (The Critical Step):

-

Fill a syringe with n-BuLi (11.0 mmol).

-

Add n-BuLi dropwise over 10-15 minutes along the side of the flask. Note: Rapid addition can cause local heating and loss of regioselectivity.

-

The solution typically turns a yellow/orange color, indicating the formation of the lithiated species.

-

-

Incubation: Stir the mixture at -78°C for 1 hour. Do not warm up.

-

Electrophile Trapping:

-

Add the electrophile (e.g., anhydrous DMF) dropwise via syringe at -78°C.

-

Stir at -78°C for 30 minutes.

-

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1-2 hours.

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NH4Cl (20 mL).

-

Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2 x 20 mL) and brine (20 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude residue via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Validation & Troubleshooting

Expected Analytical Data (for C2-Formyl derivative)

-

1H NMR: Disappearance of the C2-H singlet (typically ~7.1 ppm in the parent). Appearance of an aldehyde proton (~9.8-10.0 ppm).

-

Regioselectivity Check: NOESY correlation between the N-MOM protons and the C7-H (doublet) confirms the N-protecting group is intact. The absence of C2-H confirms lithiation occurred at C2.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovered SM | Wet THF or inactive n-BuLi | Titrate n-BuLi before use (using diphenylacetic acid). Distill THF from Na/Benzophenone. |

| C3-Substitution Product | Loss of kinetic control | Ensure temperature remains strictly at -78°C during n-BuLi addition. Add n-BuLi slower. |

| Decomposition / Complex Mixture | "MOM-Dance" or Ring Opening | Do not allow the lithiated species to warm above -60°C before adding the electrophile. |

| C7-Lithiation (Trace) | Competitive coordination | While rare with MOM, ensure no other coordinating solvents (like HMPA) are present unless specifically required. |

References

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Sundberg, R. J., & Parry, R. J. (1974). "Lithiation of 1-Benzenesulfonylindole. A Regioselective Synthesis of 2-Substituted Indoles." The Journal of Organic Chemistry, 39(17), 2509-2512. (Foundational work on N-protected indole lithiation). Link

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). "Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation." Angewandte Chemie International Edition, 43(17), 2206–2225. Link

-

BenchChem. (2025).[1][2] "Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide." (General reference for 5-methoxyindole handling). Link

Sources

Application Notes and Protocols for C-H Activation of 5-Methoxy-1-methoxymethylindole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the C-H functionalization of 5-Methoxy-1-methoxymethylindole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific needs. The protocols are designed to be self-validating, with an emphasis on achieving high regioselectivity and yield.

Introduction: The Strategic Importance of C-H Activation on Indole Scaffolds

The indole nucleus is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Traditional methods for functionalizing indoles often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H activation has emerged as a more atom- and step-economical strategy, allowing for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds.

5-Methoxy-1-methoxymethylindole presents a unique substrate for C-H activation studies. The electron-donating methoxy group at the C5 position influences the electronic properties of the indole ring, while the methoxymethyl (MOM) group at the N1 position serves as a common protecting group that can also play a role in directing the regioselectivity of the C-H functionalization. The selective activation of specific C-H bonds on this scaffold (C2, C3, C4, C6, and C7) is a significant challenge, and the choice of catalyst and directing group is paramount in achieving the desired outcome.

This guide will focus on a representative and highly versatile C-H activation method: Iridium-catalyzed C-H borylation. This transformation introduces a boronate ester group, which is a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of functionalized indole derivatives.

Iridium-Catalyzed C7-Selective C-H Borylation: A Gateway to Diverse Functionalization

The C7 position of the indole ring is often challenging to functionalize selectively due to steric hindrance and the inherent reactivity of other positions like C2 and C3. Iridium-catalyzed C-H borylation has proven to be a powerful tool for achieving high regioselectivity at the C7 position, often overriding the intrinsic electronic biases of the substrate.[1]

Mechanistic Rationale

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates. The key C-H activation step is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The regioselectivity is often governed by steric factors, with the catalyst preferentially activating the least hindered C-H bond. However, the use of specific ligands can modulate this selectivity. For indoles, directing groups on the nitrogen atom can play a crucial role in delivering the catalyst to a specific C-H bond. While the N-MOM group is not a classical strong directing group, its steric bulk can influence the approach of the bulky iridium catalyst, favoring functionalization at the less hindered positions of the benzo-ring portion of the indole. In the absence of a strong directing effect from the N-MOM group, the inherent steric and electronic properties of the substituted indole ring will dictate the regioselectivity. For 5-methoxyindole derivatives, C7 borylation can be achieved with high selectivity.

Detailed Application Protocol: Iridium-Catalyzed C7-Selective Borylation of 5-Methoxy-1-methoxymethylindole

This protocol is adapted from established procedures for the iridium-catalyzed borylation of substituted indoles and is presented as a representative method for the C7-functionalization of 5-Methoxy-1-methoxymethylindole.[2]

Materials and Reagents

-

5-Methoxy-1-methoxymethylindole (substrate)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (Iridium catalyst precursor)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Step-by-Step Protocol

-

Reaction Setup:

-

In a glovebox or under a stream of argon, add [Ir(COD)OMe]₂ (e.g., 1.5 mol%) and dtbpy (e.g., 3.0 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add bis(pinacolato)diboron (B₂pin₂) (e.g., 1.5 equivalents) to the flask.

-

Add anhydrous THF (to achieve a substrate concentration of approximately 0.1 M).

-

Stir the mixture at room temperature for 15-20 minutes. A color change should be observed as the active catalyst forms.

-

-

Reaction Execution:

-

Add 5-Methoxy-1-methoxymethylindole (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the reaction).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-borylated indole product.

-

Causality Behind Experimental Choices

-

Catalyst System: The combination of [Ir(COD)OMe]₂ and a bipyridine ligand like dtbpy is a well-established and highly efficient catalyst system for C-H borylation. The ligand stabilizes the iridium center and modulates its reactivity and selectivity.[1]

-

Solvent: Anhydrous THF is a common solvent for these reactions due to its ability to dissolve the reagents and its compatibility with the reaction conditions. Other anhydrous, non-protic solvents like dioxane or hexane can also be used.[2]

-

Inert Atmosphere: The iridium catalyst and the diboron reagent are sensitive to air and moisture. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation and unwanted side reactions.

-

Temperature: Heating is typically required to overcome the activation energy of the C-H bond cleavage step. The optimal temperature may vary depending on the specific substrate and should be determined empirically.

-

Stoichiometry: A slight excess of the diboron reagent is often used to ensure complete conversion of the starting material.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the C7-borylation of 5-Methoxy-1-methoxymethylindole based on similar reactions reported in the literature.

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C7:other) |

| 1 | 5-Methoxy-1-methoxymethylindole | [Ir(COD)OMe]₂ / dtbpy | THF | 80-90 | 12-24 | 5-Methoxy-1-(methoxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 70-85 (expected) | >20:1 (expected) |

Further Applications: Palladium-Catalyzed C-H Arylation

Conceptual Workflow for C7-Arylation

Caption: Conceptual workflow for directing group-assisted C7-arylation.

Conclusion

The C-H activation of 5-Methoxy-1-methoxymethylindole offers a powerful and versatile platform for the synthesis of novel, functionalized indole derivatives. The Iridium-catalyzed C-H borylation at the C7 position, as detailed in this application note, provides a reliable method for introducing a versatile synthetic handle, opening the door to a wide array of subsequent transformations. The principles and protocols outlined herein are intended to empower researchers in their efforts to explore new chemical space and accelerate the development of innovative molecules in the fields of medicine and materials science.

References

-

Goddard, Z., Hood, B. R., & Searcey, M. (2020). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. Organic & Biomolecular Chemistry, 18(34), 6746-6752. [Link]

- Hunt, J. H., & U.S. Patent No. 4,377,699. (1983). Process for the preparation of 5-methoxy-indole. Washington, DC: U.S.

-

Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

-

Benfatti, F., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(11), 20536-20551. [Link]

-

Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. [Link]

-

Request PDF. (n.d.). Electrochemical C7‐Indole Alkenylation via Rhodium Catalysis. [Link]

-

Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. [Link]

-

Hartwig, J. F., et al. (2018). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

-

Oestreich, M., et al. (2022). Palladium-Catalyzed para-C–H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(47), e202210009. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-Catalyzed Borylation via C-H activation. [Link]

-

Smith, A. M. R., & Steel, P. G. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2816. [Link]

-

Engle, K. M., & Yu, J.-Q. (2022). Traceless Benzylic C-H Amination via Bifunctional N-Aminopyridinium Intermediates. Angewandte Chemie International Edition, 61(28), e202200665. [Link]

-

Request PDF. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Stuart, D. R., Bertrand-Laperle, M., Burgess, K. M. N., & Fagnou, K. (2008). Indole synthesis via rhodium catalyzed oxidative coupling of acetanilides and internal alkynes. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]

-

Stroek, W., Keilwerth, M., Pividori, D. M., Meyer, K., & Albrecht, M. (2024). From C–H to C–N Bonds: Three Challenges, Three Catalysts, Three Solutions. CHIMIA, 78(1-2), 43-47. [Link]

-

O'Hara, F., & Snieckus, V. (2012). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 10(37), 7437-7448. [Link]

-

Vemula, S., Kumar, D., & Cook, G. (2022). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. [Link]

-

Periana, R. A., et al. (2014). Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. Organometallics, 33(11), 2838–2847. [Link]

-

Gevorgyan, V., et al. (2012). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters, 14(16), 4158–4161. [Link]

-

Reddit. (2022). [Article] Traceless Benzylic C−H Amination via Bifunctional N-Aminopyridinium Intermediates. r/Scholar. [Link]

-

Ciccia, N. R., & Hartwig, J. F. (2020). Catalytic Aminations of C–H Bonds in Polyolefins. eScholarship, University of California. [Link]

Sources

- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Efficiency N-Methoxymethylation of 5-Methoxyindole: Strategic Protocols & Safety Considerations

Abstract & Strategic Overview

5-Methoxyindole is a privileged scaffold in medicinal chemistry, serving as a precursor for melatonin analogs, sumatriptan-class antimigraine agents, and various kinase inhibitors. Protection of the indole nitrogen (N-1) is often a prerequisite for lithiation at C-2 or to prevent N-oxidation during metabolic stability studies.

The methoxymethyl (MOM) group is a superior choice for N-protection due to its stability against strong bases (e.g., n-BuLi) and nucleophiles, while being orthogonal to silyl and benzyl ethers. However, the introduction of the MOM group presents two critical challenges:

-

Regioselectivity: The ambident nature of the indolyl anion can lead to C-3 alkylation (skatole formation) if soft electrophiles or non-polar solvents are used.

-

Safety: The standard reagent, chloromethyl methyl ether (MOM-Cl), is a potent human carcinogen (OSHA-regulated).

This guide details three distinct protocols ranging from the classical high-yield method to modern "safety-first" in-situ generation techniques that mitigate exposure risks.

Strategic Analysis: Mechanism & Selectivity

Regioselectivity (N-1 vs. C-3)

The 5-methoxy group donates electron density into the indole ring, increasing the nucleophilicity at C-3. To ensure N-1 selectivity, the reaction must be kinetically controlled using the Hard-Soft Acid-Base (HSAB) principle.

-

The Nucleophile: Deprotonation with a strong base (NaH, KH) creates a discrete indolyl anion. The nitrogen bears the highest charge density (Hard Center), while C-3 carries orbital-controlled density (Soft Center).

-

The Electrophile: MOM-Cl is a "hard" electrophile due to the oxygen atom stabilizing the carbocation character.

-

The Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation (Na+), leaving the "naked" indolyl anion free to attack the hard electrophile at the hardest position: Nitrogen .

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway highlighting the dominance of N-alkylation under basic, polar aprotic conditions.

Reagent Selection & Safety Guide

CRITICAL SAFETY WARNING: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. All procedures involving MOM-Cl must be performed in a well-ventilated fume hood with double-gloving and appropriate respiratory protection.

Method Comparison Table

| Feature | Method A: Classical | Method B: In-Situ Generation | Method C: Phase Transfer |

| Reagents | NaH, MOM-Cl (isolated) | Dimethoxymethane, AcCl, ZnBr₂ | NaOH, TBAI, MOM-Cl |

| Solvent | DMF (Anhydrous) | Toluene / DCM | Toluene / Water |

| Safety Profile | High Risk (Direct MOM-Cl handling) | Medium Risk (MOM-Cl generated in solution) | Medium Risk (Biphasic containment) |

| Yield | Excellent (>90%) | Good (80-90%) | Good (75-85%) |

| Scalability | Gram scale | Multi-gram / Kilo scale | Multi-gram scale |

| Green Metric | Poor (DMF waste, atom economy) | Good (Avoids isolation) | Excellent (Green solvents) |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Small scale (<5g), high-value substrates, and when maximum yield is critical.

Reagents:

-

5-Methoxyindole (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

MOM-Cl (1.1 equiv)[1]

-

DMF (Anhydrous) (0.2 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

-

Deprotonation: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to grease (optional). Suspend NaH in anhydrous DMF at 0°C.

-

Addition: Dissolve 5-methoxyindole in a minimum amount of DMF and add dropwise to the NaH suspension at 0°C.

-

Observation: Evolution of H₂ gas. The solution may turn yellow/brown.

-

Time: Stir at 0°C for 30 minutes to ensure complete anion formation.

-

-

Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (SiO₂). N-MOM-5-methoxyindole is typically less polar than the starting material.

Protocol B: Safety-Enhanced In-Situ Generation

Best for: Process scale-up and labs restricting pure MOM-Cl storage. Based on Berliner & Belecki, J. Org. Chem. 2005.[2][3]

Reagents:

-

Dimethoxymethane (Methylal) (Solvent/Reagent)[4]

-

Acetyl Chloride (1.0 equiv relative to Methylal)

-

ZnBr₂ or Zn(OAc)₂ (0.01 mol% catalyst)

-

5-Methoxyindole (Substrate)

-

DIPEA (Diisopropylethylamine) (1.5 equiv)

Step-by-Step:

-

Generate MOM-Cl:

-

In a fume hood, mix Dimethoxymethane (1.2 equiv) and Acetyl Chloride (1.2 equiv) in Toluene.

-

Add catalytic ZnBr₂ (0.01%).

-

Stir at RT for 2 hours. This generates a solution of MOM-Cl in Toluene/Methyl Acetate.

-

-

Coupling:

-

In a separate flask, dissolve 5-methoxyindole (1.0 equiv) and DIPEA (1.5 equiv) in Toluene (or DCM).

-

Add the in-situ generated MOM-Cl solution slowly to the indole mixture at 0°C.

-

-

Completion: Stir at RT for 4–12 hours.

-

Workup: Quench with saturated NaHCO₃. The methyl acetate byproduct is water-soluble. Extract with Toluene or EtOAc.

Protocol C: Green Phase Transfer Catalysis (PTC)

Best for: Avoiding DMF and strictly anhydrous conditions.

Reagents:

-

MOM-Cl (or in-situ solution from Protocol B)

-

50% NaOH (aq)[1]

-

TBAI (Tetrabutylammonium iodide) (5-10 mol%)

Step-by-Step:

-

Biphasic Mix: Dissolve 5-methoxyindole in Toluene. Add TBAI (catalyst).

-

Base: Add 50% NaOH solution. The mixture will form two layers.

-

Alkylation: Add MOM-Cl dropwise to the vigorously stirring mixture at 0°C.

-

Reaction: Stir vigorously at RT. The TBAI transports the indolyl anion to the organic phase to react with MOM-Cl.

-

Workup: Separate layers. Wash organic layer with water and brine.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation | Use Protocol A (NaH). Ensure DMF is dry. Increase deprotonation time. |

| C-3 Alkylation | Solvent too non-polar / Soft electrophile | Switch to Protocol A (DMF promotes N-attack). Keep temp at 0°C during addition. |

| Starting Material Remains | MOM-Cl hydrolysis | MOM-Cl hydrolyzes rapidly in moist air. Use fresh reagent or increase equivalents (1.5 eq). |

| Dimerization | Acidic conditions | Indoles dimerize in acid. Ensure reaction remains basic (DIPEA/NaH). Avoid acid-catalyzed MOM formation methods. |

References

-

Berliner, M. A., & Belecki, K. (2005).[2] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2] The Journal of Organic Chemistry, 70(23), 9618–9621.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for MOM stability).

- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.

-

BenchChem. (2025).[12] Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.

-

Sigma-Aldrich. (2025). 5-Methoxyindole Safety Data Sheet.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 5. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 8. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 5-methoxyindole (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 10. datapdf.com [datapdf.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Deprotection of 5-Methoxy-1-methoxymethylindole

Welcome to the Technical Support Center for challenges related to the removal of the methoxymethyl (MOM) protecting group from 5-Methoxy-1-methoxymethylindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this common synthetic transformation. The electron-rich nature of the 5-methoxyindole core introduces specific challenges, primarily its sensitivity to acidic conditions, which can lead to unwanted side reactions. This resource synthesizes established protocols with field-proven insights to help you achieve clean and efficient deprotection.

I. Understanding the Challenge: The Stability of the Indole Nucleus

The deprotection of N-MOM indoles is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to release the desired N-H indole and byproducts such as formaldehyde and methanol.[1]

However, the indole nucleus, particularly when activated by an electron-donating group like the 5-methoxy substituent, is susceptible to electrophilic attack under acidic conditions. This can lead to the formation of dimeric or oligomeric side products, which can complicate purification and reduce the yield of the desired product. Therefore, the choice of deprotection method requires a careful balance between efficient MOM group cleavage and preservation of the indole core.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of 5-Methoxy-1-methoxymethylindole, presented in a question-and-answer format.

Question 1: My reaction is incomplete, and I still see starting material on my TLC plate. What should I do?

Answer: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot:

-

Increase Reaction Time and/or Temperature: For standard acidic methods like HCl in methanol or TFA in DCM, you can cautiously extend the reaction time or slightly increase the temperature (e.g., from room temperature to 40 °C).[2] Monitor the reaction closely by TLC to avoid the formation of degradation products.

-

Increase Acid Concentration: A higher concentration of the acid can drive the reaction to completion. However, be mindful that this also increases the risk of side reactions.

-

Switch to a Stronger Acidic System: If milder acids are ineffective, consider harsher conditions. For particularly stubborn MOM groups on indoles, HCl in dioxane can be more effective than TFA in DCM.[2]

-

Verify Reagent Quality: Ensure that your acid is not old or decomposed. The use of fresh, high-quality reagents is crucial for reproducible results.

Question 2: My TLC plate shows a new, less polar spot, and I'm getting a low yield of my desired product. What is this byproduct?

Answer: The appearance of a new, often less polar, spot on the TLC plate is a strong indication of side product formation, likely dimerization or oligomerization of the 5-methoxyindole product. The electron-rich nature of the 5-methoxyindole ring makes it susceptible to electrophilic attack from carbocation intermediates formed during the reaction.

Troubleshooting Workflow for Side Product Formation

Caption: Troubleshooting workflow for managing side product formation.

To minimize the formation of these byproducts:

-

Lower the Reaction Temperature: Performing the reaction at 0 °C or even lower temperatures can significantly suppress the rate of side reactions.

-

Use Milder Conditions: Switch from strong protic acids like HCl or TFA to milder Lewis acids such as magnesium bromide diethyl etherate (MgBr₂·OEt₂) or zinc bromide (ZnBr₂).[3][4] These reagents can effectively cleave the MOM group under less harsh conditions, minimizing indole degradation.

Question 3: How can I effectively monitor the progress of my deprotection reaction?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Here are some practical tips:

-

Choosing a Solvent System: A good starting point for developing your TLC is a mixture of ethyl acetate and hexanes.

-

5-Methoxy-1-methoxymethylindole (Starting Material): Being more non-polar, it will have a higher Rf value.

-

5-Methoxyindole (Product): The presence of the N-H bond makes it more polar than the starting material, resulting in a lower Rf value.

-

Dimeric/Oligomeric Byproducts: These are typically less polar than the desired product and will have Rf values closer to or even higher than the starting material.

-

-

Visualization: Indole derivatives are often UV-active, so they can be visualized under a UV lamp (254 nm).[5] Staining with a vanillin solution can also be effective for visualizing indoles.[5]

-

Co-spotting: To definitively identify your spots, co-spot your reaction mixture with the authentic starting material. The spot that moves to the same height as the starting material is your unreacted substrate.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is a standard choice for analyzing indole derivatives.[6][7]

III. Experimental Protocols

Here are detailed, step-by-step protocols for common and alternative MOM deprotection methods.

Protocol 1: Standard Acidic Deprotection with HCl in Methanol

This is a widely used but potentially harsh method. It is crucial to carefully control the reaction conditions.

-

Preparation: Dissolve 5-Methoxy-1-methoxymethylindole (1.0 eq.) in methanol (0.1–0.2 M).

-

Acid Addition: To the stirred solution at 0 °C, add a 4M solution of HCl in dioxane (2.0–3.0 eq.) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC every 30-60 minutes.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Milder Deprotection with Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂)

This Lewis acid-mediated method is often milder and more selective, reducing the risk of side product formation.[3]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Methoxy-1-methoxymethylindole (1.0 eq.) in anhydrous diethyl ether or dichloromethane (0.1 M).

-

Reagent Addition: Add magnesium bromide diethyl etherate (2.0–3.0 eq.) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[8]

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Data Summary: Comparison of Deprotection Methods

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Standard Acidic | HCl in Methanol or TFA in DCM, 0 °C to RT | Readily available reagents, generally fast reaction times. | High risk of indole dimerization/degradation, especially with electron-rich substrates.[2] |

| Lewis Acid | MgBr₂·OEt₂ or ZnBr₂ in Et₂O or DCM, RT | Milder conditions, higher selectivity, reduced side product formation.[3][4] | Requires anhydrous conditions, may be slower than strong acid methods. |

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other Lewis acids for this deprotection?

A1: Yes, other Lewis acids like zinc bromide (ZnBr₂) have also been successfully used for the deprotection of N-protected amines and esters under mild conditions.[4][9] The optimal Lewis acid and reaction conditions may need to be determined empirically for your specific substrate.

Q2: My product appears to be unstable on silica gel during chromatography. What can I do?

A2: The acidic nature of silica gel can sometimes cause degradation of sensitive indole products. To mitigate this, you can neutralize the silica gel by preparing your slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent.

Q3: What is the best way to store 5-methoxyindole after deprotection?

A3: 5-Methoxyindole is sensitive to light and air.[10] It is best stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.

Q4: I am concerned about the safety of using strong acids. Are there any non-acidic alternatives?

A4: While acidic conditions are standard for MOM deprotection, some methods for N-deprotection of other protecting groups on indoles utilize basic conditions, such as sodium methoxide in methanol.[2] However, the applicability of these methods to N-MOM deprotection would need to be experimentally verified. For a non-acidic, milder alternative, the use of Lewis acids as described in Protocol 2 is a highly recommended starting point.

V. Mechanistic Insight: Acid-Catalyzed Dimerization of 5-Methoxyindole

The formation of dimeric byproducts under acidic conditions is a key challenge. The mechanism involves the protonation of the electron-rich indole ring, typically at the C3 position, to form a stabilized carbocation. This electrophilic species can then be attacked by another molecule of 5-methoxyindole, leading to the formation of a dimeric product.

Caption: Simplified mechanism of acid-catalyzed indole dimerization.

VI. References

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

-

University of Evansville. Thin Layer Chromatography. [Link]

-

University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

-

ACS Publications. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. [Link]

-

Organic Letters. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]

-

MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

-

MDPI. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]

-

HETEROCYCLES. A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. [Link]

-

Semantic Scholar. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]

-

ResearchGate. MgBr 2 ·OEt 2 - A Versatile Reagent in Organic Synthesis. [Link]

-

Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

-

The Baran Laboratory, Scripps Research. Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

-

University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]

-

Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

-

PubChem. 5-methoxyindole. [Link]

-

SIELC Technologies. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Semantic Scholar. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. [Link]

-

Royal Society of Chemistry. ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. [Link]

-

National Center for Biotechnology Information. 5-Methoxyindole. [Link]

-

PubMed. Acid-, base-, and lewis-acid-catalyzed heterolysis of methoxide from an alpha-hydroxy-beta-methoxy radical: models for reactions catalyzed by coenzyme B12-dependent diol dehydratase. [Link]

-

National Institutes of Health. Synthesis of Indole Analogues of the Natural Schweinfurthins. [Link]

-

ChemRxiv. Acid Strength Effects on Off-Cycle Dimerization During Metal-Free Catalytic Dioxygen Reduction. [Link]

-

National Institutes of Health. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

-

ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

-

University of Liverpool. Indoles. [Link]

-

Wiley Online Library. Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel‐Bound Catalysts. [Link]

-

MDPI. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. [Link]

-

MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? [Link]

-

Nacalai Tesque, Inc. 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Magnesium bromide diethyl etherate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. veeprho.com [veeprho.com]

- 7. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Overcoming steric hindrance in reactions with 5-Methoxy-1-methoxymethylindole

Topic: Overcoming Steric & Electronic Hurdles in Functionalization

Ticket ID: IND-5OMe-MOM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

System Overview: The Substrate Profile

Before troubleshooting specific reactions, it is critical to understand the "personality" of 5-Methoxy-1-methoxymethylindole . This molecule presents a unique dichotomy of electronic activation and steric shielding that often confuses standard indole protocols.

| Feature | Chemical Consequence | Experimental Implication |

| 5-Methoxy Group | Strong Electron Donating Group (EDG) | Hyper-activation of C3. The nucleophilicity at C3 is significantly higher than unsubstituted indole. Risk of bis-substitution or polymerization under acidic conditions. |

| N-MOM Group | Protecting Group + Chelating Site | Steric Bulk at C2/C7. The methoxymethyl arm acts as a "gatekeeper," hindering the approach of bulky electrophiles to C2, despite being a Directing Metalation Group (DMG). |

| Indole Core | Electron-rich Heterocycle | Acid Sensitivity. The electron-rich nature (amplified by 5-OMe) makes the bond prone to acid-catalyzed dimerization during deprotection. |

Module 1: C2-Functionalization (The Lithiation Paradox)

User Report: "I am using n-BuLi to lithiate at C2. The lithiation seems to work (D2O quench confirms), but I get <10% yield when reacting with my electrophile (isopropyl iodide or benzaldehyde)."

Diagnosis: Steric Screening of the Aggregate

While the Oxygen in the MOM group coordinates Lithium, facilitating C2-deprotonation (Directed Ortho Metalation - DoM), the resulting N-MOM-Li complex is bulky. When you introduce a secondary electrophile (like isopropyl iodide) or a planar but sterically demanding one (benzaldehyde), the approach vector is blocked by the oscillating MOM group and the solvent shell surrounding the Lithium aggregate.

Troubleshooting Protocol

Step 1: Switch Base & Additives

Do not use n-BuLi alone. The aggregates are too stable and bulky.

-

Recommendation: Use t-BuLi (2.2 equiv) with TMEDA (Tetramethylethylenediamine).

-

Why? t-BuLi is a stronger base (kinetic control), and TMEDA breaks down the Lithium hexamers/tetramers into monomers/dimers, reducing the steric bulk of the reactive species and exposing the C2-Li bond.

Step 2: The Transmetallation "Bait and Switch"

If direct alkylation fails, the Lithium species is likely too "hard" and sterically encumbered. Transmetallate to a softer, less aggregated metal.

Protocol:

-

Lithiation: Dissolve substrate in THF at -78°C. Add t-BuLi (1.1 equiv) dropwise. Stir for 30 min.

-

Transmetallation: Add ZnCl2 (1.2 equiv, dry solution in THF). Stir for 30 min at -78°C, then warm to 0°C.

-

Result: You now have the Zinc species (Negishi reagent).

-

-

Reaction: Add your electrophile (and Pd catalyst if performing cross-coupling).

-

Logic: The C-Zn bond is longer and less aggregated than C-Li, reducing steric clash with the N-MOM group during the electrophilic attack.

-

Caption: Decision tree for overcoming steric hindrance during C2-functionalization of N-MOM indoles.

Module 2: C3-Functionalization (Electronic Overdrive)

User Report: "I am trying to acylate C3 using Friedel-Crafts. I am getting a mess of products, including dimers and tars, instead of the clean C3 ketone."

Diagnosis: The "5-Methoxy" Electronic Trap

The 5-methoxy group pushes electron density into the ring, making C3 exceptionally nucleophilic. Standard Lewis Acids (AlCl3) are often too harsh, causing:

-

Over-reaction: Bis-acylation (at C3 and C6).

-

Acid-Catalyzed Decomposition: The MOM group is acid-sensitive. Strong Lewis acids can cleave the MOM group during the reaction, leading to N-H indoles that polymerize.

Troubleshooting Protocol

Solution: The "Soft" Vilsmeier-Haack Approach

Avoid strong Lewis acids. Use the Vilsmeier-Haack conditions (POCl3/DMF) which are milder and highly selective for C3, even with the steric influence of the 5-OMe group.

If you must use an Acyl Chloride:

-

Reagent: Switch from AlCl3 to SnCl4 or ZnCl2 (milder Lewis Acids).

-

Temperature: Do strictly at 0°C to -20°C . Do not reflux.

-

Solvent: Use CH2Cl2 (non-coordinating) rather than Nitrobenzene.

Module 3: Deprotection (The Exit Strategy)

User Report: "I finished my synthesis, but when I try to remove the MOM group with HCl/MeOH, my product turns black and decomposes."

Diagnosis: Acid-Sensitivity of Electron-Rich Indoles

This is the most common failure point. 5-Methoxyindoles are electron-rich. In the presence of strong protic acid (HCl, TFA), the indole C3 protonates, breaking aromaticity and initiating dimerization (polymerization). You cannot use standard acidic deprotection.

Resolution: The Non-Acidic "Silyl-Switch"

You must use a method that cleaves the MOM ether without generating a free proton pool.

Protocol: TMSOTf / 2,2'-Bipyridyl Method

This method operates via a silyl-transfer mechanism, avoiding the formation of strong Brønsted acids.

-

Setup: Dissolve substrate (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in dry CH2Cl2 at 0°C.

-

Reagent: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 equiv) dropwise.

-